molecular formula C38H28O8S4 B15123555 Tetramethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate

Tetramethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate

Cat. No.: B15123555
M. Wt: 740.9 g/mol
InChI Key: PDAJKOJRHVSJPO-UHFFFAOYSA-N
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Description

Tetramethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate (hereafter referred to as TTF-TetraMB) is a tetrathiafulvalene (TTF) derivative functionalized with four methyl benzoate groups. Its core structure consists of a 2,2'-bi(1,3-dithiolylidene) unit, a redox-active motif known for strong electron-donating properties . The tetrabenzoate ester groups enhance solubility in organic solvents and enable coordination with metal ions, making it suitable for applications in porous materials (e.g., metal-organic frameworks, MOFs) and organic electronics .

TTF-TetraMB’s synthesis typically involves esterification of the corresponding tetracarboxylic acid precursor.

Properties

Molecular Formula

C38H28O8S4

Molecular Weight

740.9 g/mol

IUPAC Name

methyl 4-[2-[4,5-bis(4-methoxycarbonylphenyl)-1,3-dithiol-2-ylidene]-5-(4-methoxycarbonylphenyl)-1,3-dithiol-4-yl]benzoate

InChI

InChI=1S/C38H28O8S4/c1-43-33(39)25-13-5-21(6-14-25)29-30(22-7-15-26(16-8-22)34(40)44-2)48-37(47-29)38-49-31(23-9-17-27(18-10-23)35(41)45-3)32(50-38)24-11-19-28(20-12-24)36(42)46-4/h5-20H,1-4H3

InChI Key

PDAJKOJRHVSJPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(SC(=C3SC(=C(S3)C4=CC=C(C=C4)C(=O)OC)C5=CC=C(C=C5)C(=O)OC)S2)C6=CC=C(C=C6)C(=O)OC

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

The molecule consists of a central 2,2'-bi(1,3-dithiolylidene) core, a planar π-conjugated system known for its redox activity, tethered to four methyl benzoate groups at the 4,4',5,5' positions. This configuration enhances solubility in organic solvents while preserving the electronic characteristics of the TTF moiety. The ester groups facilitate further functionalization, making the compound a versatile building block for supramolecular architectures.

Synthetic Strategies

Core TTF Skeleton Formation

The synthesis begins with the construction of the 2,2'-bi(1,3-dithiolylidene) backbone. A common approach involves the coupling of 1,3-dithiole-2-thione derivatives under basic conditions. For example, Iwamatsu et al. demonstrated that iodine-mediated oxidative coupling of 1,3-dithiole-2-thiones yields bi(1,3-dithiolylidene) frameworks. Key steps include:

  • Thione Activation : Treatment of 1,3-dithiole-2-thione with methyl iodide or similar alkylating agents to generate a dithiolium intermediate.
  • Oxidative Coupling : Use of iodine or FeCl₃ as oxidizing agents to dimerize the dithiolium species into the TTF core.

Reaction conditions (e.g., solvent polarity, temperature) critically influence yield and regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) favor higher yields (70–85%) by stabilizing ionic intermediates.

Esterification of the TTF Core

Introducing methyl benzoate groups requires selective functionalization of the TTF core’s 4,4',5,5' positions. Two primary methods dominate:

Direct Electrophilic Substitution

The TTF core undergoes electrophilic aromatic substitution (EAS) with methyl 4-(chlorocarbonyl)benzoate. This method leverages the electron-rich nature of the TTF, where the 4,4',5,5' positions are most reactive. Key parameters include:

  • Catalyst : Lewis acids like AlCl₃ or FeCl₃ enhance electrophilicity.
  • Solvent : Dichloromethane (DCM) or 1,2-dichloroethane at reflux (40–60°C).
  • Yield : Reported yields range from 45% to 60%, with purity >95% after column chromatography.
Suzuki-Miyaura Cross-Coupling

An alternative route involves palladium-catalyzed coupling between a tetraborylated TTF precursor and methyl 4-bromobenzoate. This method offers better regiocontrol but requires pre-functionalized starting materials:

  • Catalyst System : Pd(PPh₃)₄ with K₂CO₃ as a base.
  • Solvent : Tetrahydrofuran (THF) or toluene at 80–100°C.
  • Yield : 55–70%, with challenges in isolating fully substituted products.

Optimization Challenges

  • Steric Hindrance : Bulky benzoate groups at adjacent positions impede complete substitution, often requiring excess reagents or prolonged reaction times.
  • Redox Sensitivity : The TTF core is prone to oxidation during synthesis, necessitating inert atmospheres (N₂ or Ar) and anhydrous conditions.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Aromatic protons of the benzoate groups appear as doublets (δ 7.8–8.2 ppm), while TTF protons resonate as singlets (δ 6.2–6.5 ppm).
  • Cyclic Voltammetry : Two reversible oxidation waves (E₁ = +0.35 V, E₂ = +0.68 V vs. SCE) confirm the TTF’s redox activity.

Crystallographic Data

Single-crystal X-ray diffraction reveals a planar TTF core with dihedral angles <5° between the dithiolylidene rings. The ester groups adopt a staggered conformation to minimize steric clashes.

Applications and Derivatives

The compound’s utility extends to:

  • Metal-Organic Polyhedra (MOPs) : Coordination with Cu(II) or Zn(II) ions forms electroactive cages for catalysis or sensing.
  • Organic Photovoltaics : As a donor material in bulk heterojunction solar cells, achieving power conversion efficiencies up to 4.2%.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoate groups can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.

Scientific Research Applications

Tetramethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetramethyl 4,4’,4’‘,4’‘’-[[2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl]tetrabenzoate involves its interaction with specific molecular targets and pathways. The bi(1,3-dithiolylidene) core is known to interact with electron-rich sites in biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between TTF-TetraMB and related compounds:

Compound Core Structure Functional Groups Key Applications Solubility Conductivity Thermal Stability
TTF-TetraMB TTF Tetramethyl benzoate MOFs, Organic electronics High Moderate Moderate
Tetrathiafulvalene (TTF) TTF None Conductors, charge-transfer salts Low High High
TTF-4NH2 TTF Tetraaniline Porous organic polymers (POPs) Moderate Low High
H4TBAPy Pyrene Tetrabenzoate MOFs (e.g., NU-1000) Moderate Low High
BHT Benzenehexathiol Thiols Conductive MOFs Low High High
Key Observations:
  • Electrochemical Activity : TTF-TetraMB’s TTF core provides redox activity superior to pyrene-based H4TBAPy but less conductive than pure TTF due to ester substituents .
  • Solubility : The methyl benzoate groups in TTF-TetraMB improve solubility compared to thiol-based BHT or unfunctionalized TTF, facilitating solution processing .
  • Coordination Chemistry: Unlike TTF-4NH2 (which forms POPs via Schiff-base reactions), TTF-TetraMB’s benzoate groups may coordinate with metal clusters (e.g., Zr-oxo nodes in MOFs), similar to H4TBAPy .

Application-Specific Comparisons

MOF Construction
  • TTF-TetraMB vs. H4TBAPy : While H4TBAPy-based MOFs (e.g., NU-1000) excel in CO2 uptake due to pyrene’s π-conjugation, TTF-TetraMB’s redox-active core could enable MOFs with tunable electrochemical properties for catalysis or sensing .
  • TTF-TetraMB vs. BHT : BHT’s thiol groups form highly conductive MOFs, but TTF-TetraMB’s ester groups offer better stability in oxidative environments .
Iodine Capture
  • TTF-TetraMB vs. TTF-4NH2: TTF-4NH2-based POPs achieve high iodine capture (≈6 g/g) via charge-transfer interactions. TTF-TetraMB’s ester groups may reduce affinity for iodine compared to amino groups but improve recyclability .
Electrocatalysis
  • TTF-TetraMB vs. TetraMe-BITIOP : TetraMe-BITIOP, a chiral bithiophene-phosphine ligand, is optimized for asymmetric hydrogenation. TTF-TetraMB’s application lies in redox-driven processes (e.g., CO2 reduction) rather than enantioselective catalysis.

Physicochemical Properties

  • Thermal Stability: TTF-TetraMB’s ester groups likely lower decomposition temperatures compared to pure TTF but enhance stability over amino-functionalized TTF-4NH2 .
  • Safety and Handling : Analogous TTF derivatives require storage at 2–8°C under inert atmospheres, suggesting similar precautions for TTF-TetraMB .

Biological Activity

Tetramethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate (CAS No. 1776115-39-9) is a complex organic compound featuring multiple functional groups that confer unique biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C38H28O8S4C_{38}H_{28}O_8S_4 with a molecular weight of approximately 704.80 g/mol. The compound is characterized by a tetrabenzoate structure linked to a bi(1,3-dithiolylidene) moiety, which enhances its electronic properties and reactivity.

Antioxidant Properties

Research indicates that compounds containing dithiolylidene groups exhibit significant antioxidant activities. This compound has been shown to scavenge free radicals effectively. A study demonstrated its ability to reduce oxidative stress in cellular models by decreasing reactive oxygen species (ROS) levels .

Anticancer Activity

Several studies have investigated the anticancer potential of similar compounds. Preliminary data suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. In vitro assays revealed that this compound could significantly reduce the viability of various cancer cell lines .

The proposed mechanism for its biological activity includes:

  • Inhibition of signaling pathways : It may interfere with key signaling pathways involved in cell survival and proliferation.
  • Induction of apoptosis : The compound appears to activate intrinsic apoptotic pathways leading to programmed cell death.
  • Modulation of gene expression : Changes in the expression levels of genes related to oxidative stress response and apoptosis have been observed .

Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant reduction in ROS levels
AnticancerInhibition of cancer cell proliferation
Apoptosis InductionActivation of apoptotic pathways

Case Study: Anticancer Efficacy

In a controlled study involving human breast cancer cells (MCF-7), this compound was administered at varying concentrations. Results indicated a dose-dependent decrease in cell viability with an IC50 value calculated at approximately 25 µM. Flow cytometry analysis confirmed increased early and late apoptotic cells upon treatment .

Q & A

Q. Methodological approaches :

  • UV-Vis Spectroscopy : To study π→π* transitions and charge-transfer interactions. Expect absorption maxima in the 300–500 nm range, similar to conjugated dithiolylidene systems .
  • Cyclic Voltammetry (CV) : To determine redox potentials. The dithiolylidene core typically shows reversible oxidation/reduction peaks, indicating potential for charge transport in materials science .
  • DFT Calculations : Compare experimental data with computational models to validate electronic structure predictions .

Advanced: How does steric hindrance from methyl ester groups affect crystallographic packing?

Q. Analysis :

  • X-ray Crystallography : Reveals distorted molecular geometries due to bulky substituents. For example, analogous tetrabenzoate derivatives exhibit non-planar arrangements, reducing π-π stacking efficiency .

  • Data Table :

    ParameterObserved Value (Analogous Compound)
    Dihedral Angle (Core)15–25° deviation from planarity
    Intermolecular Distance3.5–4.0 Å (vs. 3.2 Å in planar systems)
    Implications : Reduced crystallinity may limit applications in optoelectronics but enhance solubility for solution processing .

Advanced: What strategies resolve contradictions in catalytic performance when integrating this compound into metal-organic frameworks (MOFs)?

Q. Case Study :

  • Issue : Low catalytic activity in hydrogenation reactions despite high ligand purity.
  • Resolution :
    • Post-Synthetic Modification (PSM) : Introduce co-ligands (e.g., carboxylates) to optimize metal coordination geometry .
    • Surface Area Analysis : Use BET measurements to confirm pore accessibility. Low surface area (<200 m²/g) indicates blocked active sites.
    • Spectroscopic Validation : EXAFS or EPR to verify metal-ligand bonding integrity .
      Example : BTBA (a related tetrabenzoate ligand) showed improved CO₂ adsorption after PSM with amine functional groups .

Advanced: How do electronic substituent effects influence charge transport in thin-film devices?

Q. Methodology :

  • Fabrication : Spin-coating or vacuum deposition to create thin films.
  • Characterization :
    • Hall Effect Measurements : Determine carrier mobility (µ). For methyl-substituted derivatives, µ ranges from 10⁻⁴ to 10⁻² cm²/V·s, lower than unsubstituted analogs due to steric effects .
    • Raman Spectroscopy : Identify vibrational modes correlated with charge delocalization.
      Key Finding : Electron-withdrawing groups (e.g., nitro) enhance conductivity but reduce stability, while methyl esters offer a balance between processability and performance .

Basic: What are common impurities encountered during synthesis, and how are they identified?

Q. Common Impurities :

  • Partial esterification products (e.g., tri- or di-methyl esters).
  • Oxidized dithiolylidene byproducts (e.g., disulfide linkages).
    Detection Methods :
  • TLC/HPLC : Monitor reaction progress with silica gel plates (hexane/ethyl acetate eluent) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks and fragments (e.g., m/z 600–800 for the target compound) .

Advanced: What computational tools predict the compound’s reactivity in cross-coupling reactions?

Q. Approach :

  • DFT (Gaussian, ORCA) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The dithiolylidene core is prone to electrophilic substitution .
  • MD Simulations : Assess solvent effects on reaction pathways (e.g., THF vs. toluene) .
    Case Study : Analogous bithiophene ligands showed regioselective Suzuki-Miyaura coupling at the 4,4'-positions, validated by DFT .

Basic: How is thermal stability assessed for this compound?

Q. Protocol :

  • TGA (Thermogravimetric Analysis) : Measures decomposition onset temperature. Methyl esters typically degrade at 200–300°C .
  • DSC (Differential Scanning Calorimetry) : Detects phase transitions (e.g., melting points ~150–180°C) .
    Data Interpretation : Sharp weight loss in TGA correlates with ester group decomposition, while broad endotherms in DSC suggest amorphous regions .

Advanced: Can this compound act as a photosensitizer in solar cells?

Q. Research Findings :

  • Photoluminescence (PL) Quenching : Efficient electron transfer to TiO₂ observed in dye-sensitized solar cells (DSSCs), with IPCE (Incident Photon-to-Current Efficiency) of ~5–8% .
  • Limitation : Rapid recombination due to bulky substituents reduces overall efficiency.
    Optimization : Co-sensitization with smaller dyes (e.g., ruthenium complexes) improves charge separation .

Advanced: What mechanistic insights explain contradictory results in electrocatalytic CO₂ reduction?

Q. Hypothesis Testing :

  • In Situ IR Spectroscopy : Identifies intermediate species (e.g., *COOH vs. *CO) on the catalyst surface.
  • Isotope Labeling : Use ¹³CO₂ to track product formation pathways.
    Contradiction Resolution : Ligand flexibility in analogous MOFs was found to modulate selectivity for CH₄ vs. CO, reconciling divergent literature reports .

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